Bacopaside I

Catalog No.
S653453
CAS No.
382148-47-2
M.F
C46H74O20S
M. Wt
979.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bacopaside I

CAS Number

382148-47-2

Product Name

Bacopaside I

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate

Molecular Formula

C46H74O20S

Molecular Weight

979.1 g/mol

InChI

InChI=1S/C46H74O20S/c1-21(2)14-22-16-59-46-19-45(20-60-46)23(37(46)44(22,7)54)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)64-40-36(66-38-33(52)30(49)25(15-47)62-38)35(24(48)17-58-40)65-39-34(53)32(51)31(50)26(63-39)18-61-67(55,56)57/h14,22-40,47-54H,8-13,15-20H2,1-7H3,(H,55,56,57)/t22-,23-,24+,25+,26-,27+,28-,29+,30+,31-,32+,33-,34-,35+,36-,37+,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1

InChI Key

SKFWOYHZBNAJGA-YAOMZRCFSA-N

Synonyms

3-O-alpha-L-arabinofuranosyl-(1-2)-(6-O-sulphonyl-beta-D-glucopyranosyl-(1-3))-alpha-L-arabinopyranosyl pseudo-jujubogenin, bacopaside I

Canonical SMILES

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C

Isomeric SMILES

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C
  • Ischemic brain injury: Research in rats suggests that Bacopaside I treatment can reduce neurological deficits, cerebral infarct volume, and edema following ischemic injury. The mechanism of this protection is thought to involve improving cerebral energy metabolism and increasing antioxidant levels [].

Cognitive Enhancement

Bacopaside I is also being explored for its potential role in cognitive enhancement. Studies in mice with Alzheimer's disease (AD) pathology have shown that Bacopaside I treatment can ameliorate cognitive impairment and improve spatial memory. Additionally, the study suggests that Bacopaside I might work by reducing beta-amyloid plaque load in the brain, a hallmark feature of AD [].

Other Applications

Preliminary research suggests that Bacopaside I may have additional potential applications:

  • Anxiety and depression: Studies suggest Bacopa monnieri extracts, containing Bacopaside I, might be beneficial in managing symptoms of anxiety and depression []. However, further research is needed to isolate the specific contribution of Bacopaside I.
  • Epilepsy: Limited research indicates that Bacopa monnieri extracts might have anticonvulsant properties []. More research is required to determine the specific role of Bacopaside I in this context.

Bacopaside I is a triterpenoid saponin derived from the plant Bacopa monnieri, commonly known for its use in traditional medicine and as a nootropic agent. This compound is characterized by its complex glycosidic structure, which includes a pseudojujubogenin aglycone and multiple sugar moieties. The molecular formula of Bacopaside I is C46H74O20SC_{46}H_{74}O_{20}S, and it has a melting point of 260–261 °C (dec.) . Its structure features a unique arrangement of sugars, specifically 3-O-[α-L-arabinofuranosyl-(1→2)]-6-O-sulfonyl-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranoside, which contributes to its biological activity and therapeutic potential .

Research suggests Bacopaside I exhibits various biological activities. It may act as an antioxidant by scavenging free radicals []. Additionally, studies have shown it inhibits monoamine oxidase A (MAO-A) and B (MAO-B) enzymes, which are involved in the breakdown of neurotransmitters like dopamine and serotonin []. This suggests a potential role for Bacopaside I in mood regulation and cognitive function, although further research is needed [, ].

Typical of saponins. Notably, it can be hydrolyzed by acid or enzymes to yield its aglycone and sugar components. The presence of a sulfate group also allows for sulfation reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been utilized to elucidate its structure and confirm its identity through chemical shifts and fragmentation patterns .

Bacopaside I exhibits significant biological activities, particularly in neuroprotection. It has been shown to reduce oxidative stress by inducing the expression of antioxidant enzymes and regulating neurotransmitter receptors such as AMPA, NMDA, and GABA receptors in the brain . Additionally, Bacopaside I has demonstrated potential in improving cognitive function and reducing neurological deficits in models of cerebral ischemia . Its neuroprotective effects are attributed to its ability to enhance brain ATP content and decrease malondialdehyde levels, indicative of reduced lipid peroxidation .

The synthesis of Bacopaside I can be achieved through extraction from Bacopa monnieri or via semi-synthetic methods involving glycosylation reactions. The extraction process typically involves solvent extraction followed by chromatographic purification techniques such as High-Performance Liquid Chromatography (HPLC) to isolate Bacopaside I from other compounds present in the plant extract . Synthetic approaches may involve the use of specific glycosyltransferases or chemical reagents to construct the glycosidic bonds characteristic of Bacopaside I.

Bacopaside I is primarily used in herbal medicine for its cognitive-enhancing properties. It is often included in dietary supplements aimed at improving memory and concentration. Furthermore, due to its neuroprotective effects, Bacopaside I shows promise in treating neurodegenerative diseases such as Alzheimer's disease and other forms of dementia. Its antioxidant properties also suggest potential applications in managing oxidative stress-related conditions .

Studies have highlighted the interaction of Bacopaside I with various biological systems. For instance, it exhibits toxic effects on rad1Δ yeast cells, indicating a potential mechanism for inducing apoptosis-like events in certain cellular contexts . Additionally, its interactions with neurotransmitter receptors suggest that it may modulate synaptic plasticity and neuronal signaling pathways, further supporting its role as a neuroprotective agent .

Bacopaside I belongs to a class of compounds known as bacosides, which are saponins found in Bacopa monnieri. Here are some similar compounds along with their unique characteristics:

Compound NameAglyconeSugar Moiety
Bacopaside IIPseudojujubogenin3-O-[α-L-arabinofuranosyl-(1→2)]-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranoside
Bacoside A3Jujubogenin3-β-[O-β-D-glucopyranosyl(1→3)-O-[α-L-arabinofuranosyl(1→2)-O-β-D-glucopyranosyl)oxy]
Bacopasaponin CJujubogenin3-O-[β-D-glucopyranosyl-(1→3)]-α-L-arabinofuranosyl-(1→2)-sulfonyl-β-D-glucopyranoside
Bacopaside XPseudojujubogenin3-O-[α-L-arabinofuranosyl-(1→2)]-6-O-sulfonyl-β-D-glucopyranoside

Bacopaside I is unique due to its specific sulfate group attachment and sugar moiety configuration compared to other bacosides. This structural uniqueness contributes to its distinct biological activities, particularly its neuroprotective effects.

XLogP3

1.1

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

9

Exact Mass

978.44941592 g/mol

Monoisotopic Mass

978.44941592 g/mol

Heavy Atom Count

67

UNII

36B8WUA361

Wikipedia

Bacopaside i

Dates

Modify: 2023-08-15

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